molecular formula C11H11BrF2N2O2 B14029217 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one

2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one

Cat. No.: B14029217
M. Wt: 321.12 g/mol
InChI Key: LOZRMBNPPOSKKN-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one is an organic compound that features a bromopyridine moiety, a difluoroethanone group, and a morpholine ring

Preparation Methods

The synthesis of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a difluoroethanone derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the difluoroethanone group may participate in covalent bonding with nucleophilic sites on proteins or DNA. The morpholine ring enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrF2N2O2

Molecular Weight

321.12 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-2,2-difluoro-1-morpholin-4-ylethanone

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(15-7-8)11(13,14)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2

InChI Key

LOZRMBNPPOSKKN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C2=NC=C(C=C2)Br)(F)F

Origin of Product

United States

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